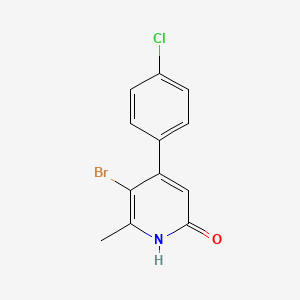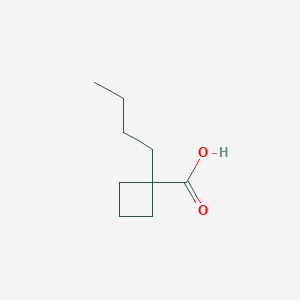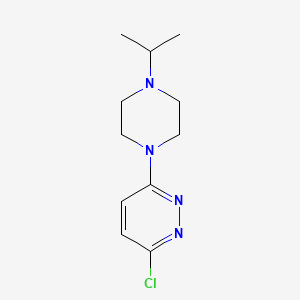
phenyl-(4-pyridin-4-yl-1,3-thiazol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
phenyl-(4-pyridin-4-yl-1,3-thiazol-2-yl)methanone is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and a phenyl group
Preparation Methods
The synthesis of phenyl-(4-pyridin-4-yl-1,3-thiazol-2-yl)methanone typically involves the reaction of 4-(4-pyridyl)-2-thiazolylmethanone with phenylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
phenyl-(4-pyridin-4-yl-1,3-thiazol-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or pyridyl groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
phenyl-(4-pyridin-4-yl-1,3-thiazol-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: The compound is investigated for its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of phenyl-(4-pyridin-4-yl-1,3-thiazol-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole and pyridine rings allow it to form hydrogen bonds and π-π interactions with these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
phenyl-(4-pyridin-4-yl-1,3-thiazol-2-yl)methanone can be compared with other similar compounds, such as:
1-Phenyl-1-[4-(4-pyridyl)-2-thiazolyl]ethanone: This compound has an ethyl group instead of a methanone group, which may affect its reactivity and biological activity.
1-Phenyl-1-[4-(4-pyridyl)-2-thiazolyl]propanone: The presence of a propanone group can lead to different chemical and physical properties compared to the methanone derivative.
1-Phenyl-1-[4-(4-pyridyl)-2-thiazolyl]butanone: The butanone derivative may have different solubility and stability characteristics.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct electronic and steric properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H10N2OS |
|---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
phenyl-(4-pyridin-4-yl-1,3-thiazol-2-yl)methanone |
InChI |
InChI=1S/C15H10N2OS/c18-14(12-4-2-1-3-5-12)15-17-13(10-19-15)11-6-8-16-9-7-11/h1-10H |
InChI Key |
IMAQCQMTUQRZKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC(=CS2)C3=CC=NC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
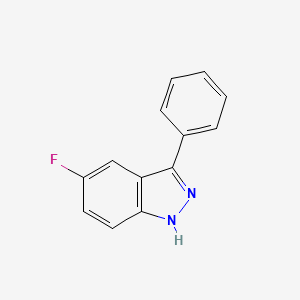
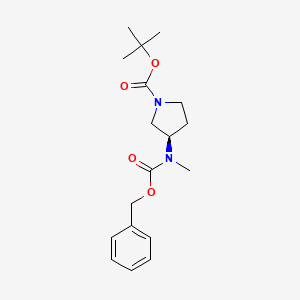

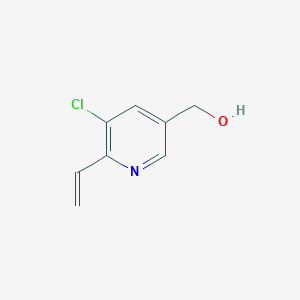
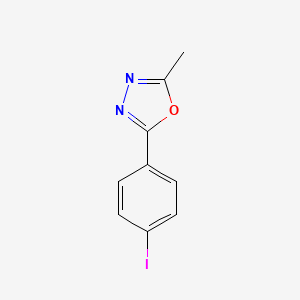
![4-chloro-N-[2-(dimethylamino)ethyl]-3-nitrobenzamide](/img/structure/B8688891.png)
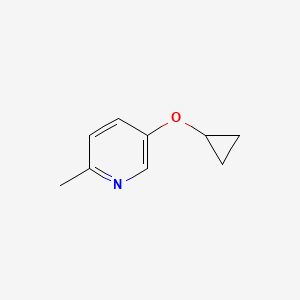
![1-(2,6-Difluorophenyl)-4-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B8688914.png)
![3-[2-(4-Methoxy-benzyl)-2H-tetrazol-5-yl]-benzoyl chloride](/img/structure/B8688930.png)
![7,8,9,10-Tetrahydrobenzo[b]naphtho[2,1-d]furan](/img/structure/B8688949.png)

